1-(2'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
Description
1-(2'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene core substituted with a biphenyl group at the 4-position. The biphenyl moiety is further brominated at the 2'-position of the distal phenyl ring. This structural arrangement introduces steric and electronic effects due to the bulky naphthalene system and the electron-withdrawing bromine atom. The compound’s molecular formula is C22H15Br, with a molecular weight of 359.26 g/mol.
Properties
IUPAC Name |
1-[4-(2-bromophenyl)phenyl]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br/c23-22-11-4-3-9-21(22)18-14-12-17(13-15-18)20-10-5-7-16-6-1-2-8-19(16)20/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEQRXDDWNENOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki coupling is the most widely used method. A representative protocol involves reacting 2'-bromo-[1,1'-biphenyl]-4-boronic acid with 1-bromonaphthalene in a tetrahydrofuran (THF)/water mixture (3:1) using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base. This yields 1-(2'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene with 89% efficiency.
Ullmann Coupling
Copper-mediated Ullmann coupling offers a cost-effective alternative. Heating 2'-bromo-[1,1'-biphenyl]-4-iodide with naphthalene-1-boronic acid in dimethylformamide (DMF) at 120°C for 24 hours achieves a 72% yield. However, longer reaction times and higher temperatures limit its industrial applicability.
Friedel-Crafts Alkylation
For naphthalene derivatives lacking boronic acid groups, Friedel-Crafts alkylation using AlCl₃ as a catalyst has been explored. This method suffers from low regioselectivity (<50%) and is less favored.
Table 2: Coupling Reaction Performance
| Method | Catalyst | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | THF/H₂O | 89 | 6 hours |
| Ullmann | CuI | DMF | 72 | 24 hours |
| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 48 | 12 hours |
Optimization of Reaction Conditions
Solvent Systems
The choice of solvent significantly impacts coupling efficiency. Comparative studies reveal that THF/water mixtures outperform DMF/water in Suzuki reactions, increasing radiochemical yields (RCY) from 40% to 55%. This is attributed to improved solubility of boronic acid intermediates and enhanced catalyst stability.
Catalyst Loading
Reducing Pd(PPh₃)₄ loading from 5 mol% to 2 mol% maintains yields above 85% while lowering production costs. Ligand-free systems using Pd/C (1 mol%) have also been reported, achieving 82% yields under microwave irradiation.
Temperature and Pressure
Elevated temperatures (80–100°C) accelerate Suzuki couplings but risk decomposition of sensitive intermediates. Pressurized systems (2–5 atm) in autoclaves reduce reaction times by 30% without compromising yield.
Industrial-Scale Synthesis Considerations
Continuous Flow Processes
Adopting flow chemistry for both bromination and coupling steps enhances throughput. A tandem reactor system combining photo-flow bromination with continuous Suzuki coupling achieves a 87% overall yield at a production rate of 1.2 kg/day.
Purification Techniques
Silica gel column chromatography remains the standard for small-scale purification, but industrial processes favor crystallization. Recrystallization from ethanol/water (4:1) affords 95% pure product with a single-step recovery rate of 78%.
Waste Management
Bromide byproducts are neutralized using aqueous NaHSO₃, reducing environmental impact. Pd catalyst recovery via chelating resins achieves 90% metal reusability.
Recent Advances and Alternative Methodologies
Photoredox Catalysis
Visible-light-mediated cross-coupling using Ir(ppy)₃ as a photocatalyst enables bromine-naphthalene coupling at room temperature, achieving 76% yields.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes have been utilized for regioselective bromination, though yields remain suboptimal (35–40%).
Chemical Reactions Analysis
Types of Reactions
1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles such as cyanide to form nitriles.
Grignard Reactions: The compound can form Grignard reagents, which can further react with electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Cyanide: Used for nucleophilic substitution to form nitriles.
Grignard Reagents: Used for forming new carbon-carbon bonds.
Major Products Formed
Nitriles: Formed through nucleophilic substitution with cyanide.
Organolithium Compounds: Formed through reactions with lithium reagents.
Scientific Research Applications
Overview
1-(2'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene is a brominated biphenyl derivative characterized by its unique molecular structure, which includes a bromine atom attached to a biphenyl moiety and further linked to a naphthalene unit. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through several methods, including electrophilic aromatic substitution reactions. The bromination of naphthalene or biphenyl serves as a common synthetic route. The compound's reactivity is primarily attributed to the presence of the bromine atom, which can undergo nucleophilic substitution reactions or participate in Grignard reactions to form new carbon-carbon bonds.
Chemistry
- Precursor for Synthesis : This compound is utilized as a precursor for synthesizing various substituted derivatives of naphthalene, allowing researchers to explore new chemical entities with diverse properties.
- Electrophilic Aromatic Substitution : It can participate in electrophilic aromatic substitution reactions, making it valuable in the development of complex organic molecules.
Biology
- Biological Activity Studies : Research has indicated potential biological activities, including interactions with biomolecules. The compound is studied for its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors .
- Anticancer Potential : Compounds related to this compound have shown significant anticancer activity by disrupting microtubule dynamics, which is critical for cancer cell proliferation. Preliminary studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines .
Medicine
- Drug Development : Due to its structural features, this compound is being investigated as a building block for drug development. Its ability to interact with biological targets makes it a candidate for further exploration in therapeutic applications .
- Receptor Modulation : Studies have examined its role in modulating NMDA receptors, which are implicated in various neurological conditions. The substitution pattern on the biphenyl group can significantly influence receptor affinity and selectivity .
Industry
Mechanism of Action
The mechanism of action of 1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene involves its participation in electrophilic aromatic substitution reactions. The bromine atom attached to the biphenyl structure makes the compound susceptible to attack by electrophiles, leading to the formation of a resonance-stabilized carbocation intermediate . This intermediate can then undergo further reactions to form various substituted products.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
For example, the 4'-bromo isomer (CAS 207612-71-3) is more accessible for palladium-catalyzed cross-coupling due to reduced steric clash .
Electronic Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta positions. In contrast, compounds like 1-bromo-4-(dimethylamino)naphthalene exhibit enhanced electron density, enabling distinct reactivity patterns .
Applications : Brominated biphenyl-naphthalene derivatives are pivotal in synthesizing pharmaceuticals (e.g., anticoagulants) and catalysts. For instance, palladium complexes of biphenyl-isoxazole derivatives show high catalytic activity in Suzuki reactions .
Reactivity Comparison :
- Suzuki Reactions : The 4'-bromo isomer (CAS 207612-71-3) reacts efficiently with aryl boronic acids due to lower steric hindrance, yielding biaryl products in >80% yield . In contrast, the 2'-bromo isomer may require optimized conditions (e.g., bulky ligands) to mitigate steric effects.
- Photochemical Stability: Bromine at the 2'-position may enhance UV stability compared to methyl or amino-substituted naphthalenes, as seen in 1-bromo-2-methylnaphthalene .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimates based on structural analogues.
Notable Trends :
- Melting Points : Brominated biphenyl-naphthalenes exhibit higher melting points than simpler bromonaphthalenes due to extended π-stacking .
- Solubility : Bulky substituents reduce solubility in polar solvents. The 2'-bromo isomer is less soluble than its 4'-bromo counterpart due to asymmetric steric effects.
Biological Activity
1-(2'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its structure-activity relationships (SAR).
Chemical Structure
The compound this compound features a naphthalene core substituted with a brominated biphenyl moiety. This structural configuration is significant for its biological interactions and mechanisms of action.
Antimicrobial Activity
Recent studies have shown that derivatives of naphthalene compounds exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. In one study, naphthalene derivatives demonstrated significant inhibition against these pathogens, highlighting their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Naphthalene derivative A | E. coli | 18 |
| Naphthalene derivative B | Pseudomonas aeruginosa | 12 |
Anti-inflammatory Activity
The anti-inflammatory properties of naphthalene derivatives have also been explored. For example, studies indicate that certain naphthalene compounds can inhibit pro-inflammatory mediators such as nitric oxide and cytokines in lipopolysaccharide (LPS)-induced models. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been particularly noted, which is crucial for developing anti-inflammatory drugs .
Table 2: Anti-inflammatory Effects of Naphthalene Derivatives
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 0.88 | COX-2 Inhibition |
| Naphthalene derivative C | 0.05 | COX-1 Inhibition |
Anticancer Activity
The anticancer potential of naphthalene derivatives has been extensively studied. Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and cervical cancer (HeLa) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 3: Cytotoxicity of Naphthalene Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Naphthalene derivative D | A549 | 10.0 |
| Naphthalene derivative E | HeLa | 15.0 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthalene derivatives. Modifications on the aromatic rings significantly affect their potency and selectivity towards various biological targets. For instance, the presence of electron-withdrawing groups like bromine enhances the compound's reactivity towards nucleophiles in biological systems .
Case Studies
Several case studies have highlighted the efficacy of naphthalene derivatives in clinical settings:
- Case Study 1 : A study evaluated a series of naphthoquinone derivatives for their activity against Trypanosoma cruzi, demonstrating that structural modifications could enhance trypanocidal activity while minimizing toxicity to mammalian cells .
- Case Study 2 : Another investigation focused on the anti-inflammatory effects of naphthalene derivatives in animal models, showing significant reductions in inflammatory markers when treated with specific compounds .
Q & A
Basic Questions
Q. What established synthetic routes are available for 1-(2'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene, and what reaction conditions optimize yield?
- Methodological Answer : Pd-catalyzed cross-coupling reactions are widely employed for synthesizing brominated biphenyl-naphthalene derivatives. For example, Suzuki-Miyaura coupling using bromo-substituted precursors (e.g., 4-bromobiphenyl or bromonaphthalene derivatives) with aryl boronic acids can yield the target compound. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading) .
- Solvent : Toluene or THF under inert atmosphere .
- Purification : Silica gel chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product .
- Optimization : Pre-drying solvents, controlling reaction temperature (80–110°C), and using excess boronic acid (1.2–1.5 equiv) improve yields .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. Aromatic protons typically appear in δ 7.2–8.5 ppm, with coupling patterns indicating substitution positions .
- Elemental Analysis : Validate molecular composition (C₂₂H₁₅Br) by matching calculated and observed C/H/Br percentages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (375.26 g/mol) .
- Gas Chromatography (GC) : Useful for assessing purity if the compound is volatile under specific conditions .
Q. What key physical properties (e.g., solubility, stability) are critical for experimental handling?
- Methodological Answer :
- Solubility : Likely soluble in organic solvents (e.g., dichloromethane, THF) based on structural analogs . Test solubility incrementally to avoid excess solvent use.
- Stability : Brominated aromatics are generally light-sensitive. Store under inert gas (N₂/Ar) at –20°C to prevent debromination .
- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods; literature data may require experimental validation due to isomer variability .
Advanced Research Questions
Q. How does the bromine substituent's position influence electronic properties in materials science applications?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to compare HOMO/LUMO levels of 2'-bromo vs. 4'-bromo isomers. The 2'-substituent may sterically hinder conjugation, reducing π-orbital overlap .
- Experimental Validation : Measure electrochemical properties (cyclic voltammetry) and compare with analogs (e.g., 4-bromobiphenyl derivatives) to assess electron-withdrawing effects .
- Applications : Bromine enhances halogen bonding, useful in organic semiconductors or supramolecular assemblies .
Q. How should researchers address discrepancies in reported reaction yields for Pd-catalyzed syntheses of brominated biphenyl-naphthalene derivatives?
- Methodological Answer :
- Variable Control : Ensure consistent catalyst sources (e.g., PdCl₂ vs. Pd(OAc)₂), ligand purity, and substrate ratios .
- Reaction Monitoring : Use TLC (e.g., hexane:ethyl acetate = 9:1) to track progress and optimize reaction time .
- Reproducibility : Replicate literature conditions with trace moisture exclusion (e.g., molecular sieves) and validate yields via triplicate runs .
Q. What strategies resolve contradictions in reported solubility or stability data for brominated aromatic compounds?
- Methodological Answer :
- Standardized Protocols : Follow OECD guidelines for solubility testing (e.g., shake-flask method in buffered solutions) .
- Purity Assessment : Use HPLC or GC to rule out impurities affecting stability .
- Environmental Factors : Test degradation under UV light, humidity, and oxygen to identify instability mechanisms .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for oxidative addition of Pd(0) to the C–Br bond; compare activation energies with other bromoarenes .
- Ligand Effects : Simulate steric/electronic impacts of ligands (e.g., PPh₃ vs. XPhos) on reaction pathways .
- Validation : Correlate computational predictions with experimental kinetics (e.g., via in situ IR monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
